molecular formula C13H14IN3O4 B1445485 3-Iodo-5-methyl-6-nitro-indazole-1-carboxylic Acid Tert-Butyl Ester CAS No. 586330-46-3

3-Iodo-5-methyl-6-nitro-indazole-1-carboxylic Acid Tert-Butyl Ester

Cat. No.: B1445485
CAS No.: 586330-46-3
M. Wt: 403.17 g/mol
InChI Key: ALAGFZBVEDAFIO-UHFFFAOYSA-N
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Description

3-Iodo-5-methyl-6-nitro-indazole-1-carboxylic Acid Tert-Butyl Ester is a complex organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-methyl-6-nitro-indazole-1-carboxylic Acid Tert-Butyl Ester typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of 5-methyl-6-nitro-indazole, followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of iodine and a suitable oxidizing agent for the iodination step, and an acid catalyst for the esterification step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methyl-6-nitro-indazole-1-carboxylic Acid Tert-Butyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Iodo-5-methyl-6-nitro-indazole-1-carboxylic Acid Tert-Butyl Ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Iodo-5-methyl-6-nitro-indazole-1-carboxylic Acid Tert-Butyl Ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the iodine atom may facilitate binding to specific proteins .

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-5-methyl-6-nitro-indazole: Lacks the tert-butyl ester group.

    5-Methyl-6-nitro-indazole-1-carboxylic Acid Tert-Butyl Ester: Lacks the iodine atom.

    3-Iodo-6-nitro-indazole-1-carboxylic Acid Tert-Butyl Ester: Lacks the methyl group.

Uniqueness

3-Iodo-5-methyl-6-nitro-indazole-1-carboxylic Acid Tert-Butyl Ester is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

tert-butyl 3-iodo-5-methyl-6-nitroindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14IN3O4/c1-7-5-8-10(6-9(7)17(19)20)16(15-11(8)14)12(18)21-13(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAGFZBVEDAFIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])N(N=C2I)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14IN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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